molecular formula C8H8N2S B160888 2-Amino-6-methylbenzothiazole CAS No. 2536-91-6

2-Amino-6-methylbenzothiazole

Cat. No. B160888
CAS RN: 2536-91-6
M. Wt: 164.23 g/mol
InChI Key: DZWTXWPRWRLHIL-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzothiazole is a benzothiazole muscle relaxant that shows anti-tetanus activity . It has been used as a reagent in the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Synthesis Analysis

The Cobalt(II) complex of 2-amino-6-methylbenzothiazole has been synthesized and characterized by various physico-chemical methods . The ligand 2-amino-6-methylbenzothiazole acts as a monodentate, neutral ligand with N as the donor site .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-methylbenzothiazole is C8H8N2S . The InChI string is InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

2-Amino-6-methylbenzothiazole is a white to light yellow crystal powder . It has a melting point of 140-142 °C (lit.) .

Scientific Research Applications

Corrosion Inhibition

2-Amino-6-methylbenzothiazole has been studied for its role in corrosion inhibition. Research conducted by Quraishi et al. (1997) revealed that derivatives of aminobenzothiazole, including 2-amino-6-methylbenzothiazole, are effective in inhibiting the corrosion of mild steel in sulfuric acid solutions. These compounds act predominantly as cathodic inhibitors, reducing hydrogen permeation through steel surfaces, which can be critical in industrial applications (Quraishi et al., 1997).

Molecular Structure and Biological Activities

Gul et al. (2020) investigated the molecular structure of 2-amino-6-methylbenzothiazole and its metal complexes. Their research showed that these compounds have potential antibacterial, antifungal, antioxidant properties, and enzyme inhibition activities. The study highlights the versatility of 2-amino-6-methylbenzothiazole in various biological applications (Gul et al., 2020).

Pharmacological Evaluation

The pharmacological potential of 2-amino-6-methylbenzothiazole has been explored in various studies. For instance, Bradshaw et al. (2002) evaluated amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties. Their findings suggest that 2-amino-6-methylbenzothiazole derivatives could be valuable in developing new therapeutic agents (Bradshaw et al., 2002).

Adsorption Studies

The adsorption characteristics of 2-amino-6-methylbenzothiazole have been analyzed in detail. Chowdhury et al. (2006) conducted a study focusing on the adsorption of this compound on colloidal silver particles, providing insights into its surface chemistry and potential applications in nanotechnology (Chowdhury et al., 2006).

Antitumor Properties

Research on the antitumor properties of benzothiazole derivatives, including those related to 2-amino-6-methylbenzothiazole, has been conducted. Kashiyama et al. (1999) studied the metabolic formation and biological properties of these derivatives, suggesting their potential in cancer treatment (Kashiyama et al., 1999).

Safety And Hazards

2-Amino-6-methylbenzothiazole causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and removing the victim to fresh air and keeping at rest in a comfortable position for breathing if inhaled .

Future Directions

The 2-amino-6-methylbenzothiazole chromophore is introduced at the carboxyl group of the melanin precursor 2-carboxy-5,6-dihydroxyindole achieving a novel dihydroxyindole derivative with metal chelation properties not depending on the catechol moiety . This could potentially be exploited in charge storage systems .

properties

IUPAC Name

6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWTXWPRWRLHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062501
Record name 2-Benzothiazolamine, 6-methyl-
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-6-methylbenzothiazole

CAS RN

2536-91-6
Record name 2-Amino-6-methylbenzothiazole
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Record name 2-Amino-6-methylbenzothiazole
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Record name 6-methylbenzothiazol-2-ylamine
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Record name 2-AMINO-6-METHYLBENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

(4-Methylphenyl)thiourea (2 mmol) was added to AcOH (4 ml), and the suspension was heated to 80° C. To the solution formed was added 33% HBr in AcOH (4 mmol) followed by DMSO (2.1 mmol). After stirring at 80° C. for 1 h, the reaction mixture was cooled to 50° C., diluted with EtOAc (10 ml) and filtered. The product (as HBr-salt) was taken up in H2O (5 ml) and treated with 1M aq. NaHCO3 (2 ml). Stirring was continued for 0.2 h. The precipitated aminobenzothiazole was then filtered, washed with H2O (10 ml) and dried (16 h at 45° C./20 mb); yield 67%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
Z Gul, NU Din, E Khan, F Ullah, MN Tahir - Journal of Molecular Structure, 2020 - Elsevier
… 2-amino-6-methylbenzothiazole)diacetatocopper(II), 2 and bis(2-amino-6-methylbenzothiazole… acts as bidentate ligand and 2-amino-6-methylbenzothiazole occupies trans position with …
Number of citations: 33 www.sciencedirect.com
F Mocerino, A Pezzella, U Caruso - RSC advances, 2022 - pubs.rsc.org
… between the indole and the widely investigated syntone 2-amino-6-methylbenzothiazole (ABtz). The reported capability of 2-amino-6-methylbenzothiazole to act as metal (ie zinc) 17 …
Number of citations: 1 pubs.rsc.org
M Hanif, N Kosar, T Mahmood, M Muhammad… - …, 2022 - Wiley Online Library
… Compound 1 was synthesized by following the literature procedure 14 by treating a solution of 2-amino-6-methylbenzothiazole (0.400 g, 2.43 mmol) in ethanol (mixed drop wise) to an …
J Chowdhury, J Sarkar, R De, M Ghosh, GB Talapatra - Chemical physics, 2006 - Elsevier
… importance of benzothiazole derivatives, here we present the experimental and theoretical normal Raman spectra (NRS), SERS and FTIR of the 2-amino-6-methylbenzothiazole (2A-…
Number of citations: 25 www.sciencedirect.com
NB Patel, FM Shaikh - Scientia pharmaceutica, 2010 - mdpi.com
… nicotinic acid with 2-amino-6-methylbenzothiazole and examined their antimicrobial activities. … 2-Amino-6-methylbenzothiazole (2), compound 3 and hydrazide 4 exhibited moderate to …
Number of citations: 65 www.mdpi.com
H İlkimen, C Yenikaya, M Sarı, M Bülbül, E Tunca… - Polyhedron, 2013 - Elsevier
A novel proton transfer compound (HMeABT) + (HDPC) − ·H 2 O (1) obtained from 2-amino-6-methylbenzothiazole (MeABT) and dipicolinic acid (H 2 DPC) and its Fe(III), Fe(II), Co(II), Ni…
Number of citations: 30 www.sciencedirect.com
SS Jovičić Milić, M Antonijević, ĐS Petrović, VV Jevtić… - 2023 - scidar.kg.ac.rs
… The aim of this paper is to present the results of molecular docking simulations of 2amino-6-methylbenzothiazole (L1) and previously synthesized palladium(II) complex (C1) [5] …
Number of citations: 0 scidar.kg.ac.rs
Q Chen, EC Yang, RW Zhang, XG Wang… - Journal of Coordination …, 2008 - Taylor & Francis
… coordination polymers, [M(Ambt) 2 (Nip)] n (M = Cd for 1 and Zn for 2) and [Ni 0.5 (Nip)(H 2 O) 2 ] (HAmbt) (3) (H 2 Nip = 5-nitroisophthalic acid, Ambt = 2-amino-6-methylbenzothiazole), …
Number of citations: 3 www.tandfonline.com
M Chaurasia, D Tomar… - Egyptian Journal of …, 2019 - ejchem.journals.ekb.eg
… To this solution, 3- 4 drops of acetic acid was added followed by the hot ethanolic solution of 2-amino-6-methylbenzothiazole (0.01 mol, 1.64 g) dropwise with constant stirring. The …
Number of citations: 6 ejchem.journals.ekb.eg
SJ Kirubavathy, R Velmurugan, R Karvembu… - 2016 - nopr.niscpr.res.in
… In this connection, we report the results of our study on Co(II) complex of 2-amino-6-methylbenzothiazole and its various biological activities like antimicrobial, anticancer, …
Number of citations: 2 nopr.niscpr.res.in

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